Chemical structure and synthesis of squalamine lactate
Chemical structure and synthesis of squalamine lactate
An In-depth Technical Guide to the Chemical Structure and Synthesis of Squalamine Lactate
Introduction
Squalamine is a cationic, amphipathic aminosterol originally isolated in 1993 from tissues of the dogfish shark, Squalus acanthias.[1] It consists of a sulfated bile salt steroid core coupled to the polyamine spermidine.[1] This unique structure imparts a broad spectrum of biological activities, including antimicrobial and anti-angiogenic properties. Squalamine lactate is the lactate salt form of squalamine, developed for clinical investigation.[2] Its most notable therapeutic application has been in the treatment of neovascular age-related macular degeneration (AMD) due to its ability to inhibit endothelial cell proliferation and migration stimulated by various growth factors.[3][4]
This technical guide provides a comprehensive overview of the chemical structure and synthesis of squalamine lactate, intended for researchers, scientists, and professionals in drug development.
Chemical Structure of Squalamine Lactate
Squalamine is an aminosterol conjugate with a complex and unprecedented chemical structure for a natural product.[1] The molecule's architecture is fundamentally amphipathic, featuring a hydrophobic steroid nucleus and a hydrophilic polyamine side chain.
Key Structural Features:
-
Sterol Core: The foundation is a cholestane skeleton, a C27 steroid. Key stereochemical features include a trans-fused A/B ring system (5α-cholestane) and a 7α-hydroxyl group.[5]
-
Polyamine Side Chain: A spermidine moiety is attached to the C-3 position of the sterol core via an amino linkage (3β-amino configuration).[1] This polycationic chain is crucial for many of squalamine's biological interactions.
-
Sulfated Side Chain: The aliphatic side chain at C-17 terminates with a sulfate group attached to the hydroxyl at the C-24 position. The stereochemistry at this position is specifically (24R).[1]
-
Lactate Salt: For pharmaceutical use, the basic squalamine molecule is prepared as its lactate salt. The lactate anion forms an ionic bond with one of the protonated amino groups of the spermidine chain.[2]
At physiological pH, the spermidine moiety is polycationic, while the sulfate group is anionic, making the molecule a zwitterion with a net positive charge.[1]
Systematic IUPAC Name: [(3R,6R)-6-[(3S,5R,7R,8R,9S,10S,13R,14S,17R)-3-[3-(4-aminobutylamino)propylamino]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl] hydrogen sulfate;(2S)-2-hydroxypropanoic acid;hydrate.[2]
Data Presentation: Chemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C37H73N3O9S (hydrate) | [2][6] |
| Molecular Weight | 736.1 g/mol (hydrate) | [2][6] |
| Parent Compound | Squalamine | [2] |
| Parent Formula | C34H65N3O5S | [5][7] |
| Parent Mol. Weight | 628.0 g/mol | [5][7] |
| Appearance | Lyophilized powder | [8] |
| Purity | >97% (for research-grade material) | [8][9] |
Synthesis of Squalamine Lactate
Due to the low natural abundance of squalamine, chemical synthesis is necessary to obtain sufficient quantities for research and clinical trials.[10] Various synthetic routes have been developed, typically starting from commercially available and structurally related steroids. The main challenges in the synthesis include the stereoselective construction of the sterol core, the efficient introduction of the spermidine side chain, and the regioselective sulfation of the C-24 hydroxyl group.
General Synthetic Strategy
Most syntheses follow a convergent approach where the modified sterol core is prepared separately from the polyamine side chain, which is then coupled in a later step. A key transformation is often a reductive amination reaction to attach the spermidine moiety to the C-3 keto group of a cholestan-3-one intermediate.[11]
Key Synthetic Routes
-
Synthesis from Methyl Chenodeoxycholanate: A concise and highly stereoselective synthesis was developed starting from readily available methyl chenodeoxycholanate, which already contains the required 7α-hydroxyl group. The synthesis was accomplished in nine steps with an overall yield of 14%.[12] Key steps included the construction of the trans A/B-ring system and an efficient asymmetric isopropylation to introduce the C-24R hydroxyl group.[12]
-
Synthesis from a Microbial Metabolite: A short formal synthesis was described starting from 3-keto-23,24-bisnorchol-4-en-22-ol.[13] This route utilizes a microbial biotransformation as a key step to introduce necessary hydroxyl groups. The efficiency of this route relies on the regioselective oxidation and sulfation at the C-24 position in the presence of a free C-7 alcohol.[13]
-
Synthesis from Desmosterol: A formal total synthesis was achieved from a derivative of desmosterol.[10][14] This route involved 11 steps to reach squalamine, with a key intermediate, (5α,7α,24R)-7,24-dihydroxy-cholestan-3-one, being synthesized in 10 steps with a 16% overall yield.[14] The final reductive amination step was optimized by using sodium cyanoborohydride to achieve a 60% yield for that specific step.[10]
Data Presentation: Synthesis Yields
| Starting Material | Number of Steps | Overall Yield | Source(s) |
| Methyl Chenodeoxycholanate | 9 | 14% | [12] |
| Desmosterol Derivative | 11 | 7.4% | [14] |
| 3-Keto-5α-chenodeoxycholanate | 14 | 19% | [15] |
Experimental Protocols
Detailed experimental procedures are critical for the successful synthesis of complex molecules like squalamine. Below are representative protocols for two key stages of the synthesis: the attachment of the polyamine side chain and the final salt formation.
Protocol 1: Reductive Amination for Spermidine Attachment (Representative)
This protocol is a representative procedure for the key reductive amination step based on methods described in the literature for attaching polyamines to steroid ketones.[11]
Objective: To couple a 3-keto-cholestane intermediate with a spermidine equivalent via reductive amination.
Materials & Equipment:
-
6-ketocholestanol (or analogous 3-keto-squalamine precursor)
-
Spermine or spermidine equivalent
-
Titanium(IV) isopropoxide
-
Sodium borohydride (NaBH4) or Sodium cyanoborohydride (NaBH3CN)
-
Anhydrous methanol
-
Two-necked round-bottom flask, magnetic stirrer, argon/nitrogen inlet, low-temperature bath (-78 °C)
Procedure:
-
A mixture of the steroid ketone (1.0 eq), titanium(IV) isopropoxide (5.2 eq), and the polyamine (2.5 eq) is placed under an inert argon atmosphere in a two-necked round-bottom flask.[11]
-
Anhydrous methanol is added, and the resulting mixture is stirred at room temperature for 12 hours to facilitate the formation of the imine intermediate.[11]
-
The flask is then cooled to -78 °C in a dry ice/acetone bath.
-
Sodium borohydride (2.5 eq) is added portion-wise to the cold, stirring mixture.[11] The stirring is continued for an additional 2 hours at this temperature to reduce the imine to the secondary amine.[11]
-
The reaction is quenched by the slow addition of water (e.g., 1 mL) and the mixture is allowed to warm to room temperature while stirring for 20-30 minutes.[11]
-
The crude product is then extracted using an appropriate organic solvent (e.g., dichloromethane), washed, dried, and purified by column chromatography on silica gel to afford the desired aminosterol.[11]
Protocol 2: Preparation of Squalamine Lactate (Final Step)
This protocol is adapted from a patent describing the synthesis of crystalline squalamine lactate.
Objective: To convert crude squalamine free base into the solid lactate salt.
Materials & Equipment:
-
Crude squalamine (from previous synthetic step)
-
Anhydrous 200 proof ethanol
-
L-(+)-Lactic acid (90% aqueous solution)
-
75-L reactor equipped with a mechanical stirrer, addition funnel, thermocouple, and nitrogen inlet.
Procedure:
-
Charge the reactor with crude squalamine (e.g., 2,250 g, 3.58 mol) and anhydrous ethanol (38 L).
-
Stir the mixture and heat to 35-45 °C until all solids dissolve.
-
In a separate container, prepare a solution of L-(+)-lactic acid (e.g., 717 g, 7.16 mol) in anhydrous ethanol (4 L).
-
Slowly add the lactic acid solution to the squalamine solution over a period of 1-2 hours, maintaining the internal temperature at 35-45 °C.
-
After the addition is complete, hold the mixture at 35-45 °C for 1 hour.
-
Cool the mixture to 20-25 °C over 1 hour. A solid precipitate should form.
-
Continue cooling the mixture to 0-5 °C and hold for at least 3 hours.
-
Isolate the solid product by filtration and wash the filter cake with cold (0-5 °C) anhydrous ethanol (e.g., 2 x 4 L).
-
Dry the product under vacuum at 40-50 °C to a constant weight to yield squalamine lactate.
Mechanism of Action: Inhibition of VEGF Signaling
Squalamine's anti-angiogenic activity is a result of its multifaceted interference with cellular signaling cascades common to vascular endothelial growth factor (VEGF) and other mitogens.[3][16] It does not directly inhibit VEGF production by tumor cells but rather blocks the response of endothelial cells to these growth factors.[17] Squalamine binds to intracellular membranes and displaces electrostatically bound proteins, including calmodulin.[1][16] This disruption inhibits downstream signaling pathways, including the MAPK and Focal Adhesion Kinase (FAK) pathways, which are critical for endothelial cell proliferation, migration, and tube formation.[4][18]
Conclusion
Squalamine lactate is a fascinating molecule, both for its complex chemical structure and its potent, multi-faceted biological activity. Its total synthesis has been achieved through various innovative routes, enabling its advancement into clinical trials. The key synthetic transformations, particularly the stereoselective formation of the steroid core and the efficient coupling of the spermidine side chain, represent significant achievements in organic synthesis. Understanding the detailed structure and synthetic pathways of squalamine lactate is crucial for the development of new analogs and for optimizing its production for potential therapeutic applications in oncology and ophthalmology.
References
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- 2. Squalamine Lactate | C37H73N3O9S | CID 72734342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Squalamine and Its Aminosterol Derivatives: Overview of Biological Effects and Mechanisms of Action of Compounds with Multiple Therapeutic Applications [mdpi.com]
- 4. Squalamines in Blockade of Tumor-Associated Angiogenesis and Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Squalamine | C34H65N3O5S | CID 72495 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. GSRS [precision.fda.gov]
- 8. Frontiers | Squalamine and Its Derivatives Modulate the Aggregation of Amyloid-β and α-Synuclein and Suppress the Toxicity of Their Oligomers [frontiersin.org]
- 9. Squalamine and Its Derivatives Modulate the Aggregation of Amyloid-β and α-Synuclein and Suppress the Toxicity of Their Oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 77(P-2) Formal Total Synthesis of Squalamine from Desmosterol [jstage.jst.go.jp]
- 11. Squalamine and Aminosterol Mimics Inhibit the Peptidoglycan Glycosyltransferase Activity of PBP1b - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A short formal synthesis of squalamine from a microbial metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Formal synthesis of squalamine from desmosterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. file.medchemexpress.com [file.medchemexpress.com]
- 17. researchgate.net [researchgate.net]
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